molecular formula C22H26N4O3 B11476778 7-(4-heptylphenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

7-(4-heptylphenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B11476778
M. Wt: 394.5 g/mol
InChI Key: XIPWJVURLKPGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry

Preparation Methods

The synthesis of 7-(4-heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione involves several steps. One common method includes the cyclization of 2-aminoethanol derivatives using polyphosphoric acid or phosphoryl chloride, followed by oxidation with manganese dioxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents.

Common reagents and conditions used in these reactions include polyphosphoric acid, phosphoryl chloride, and manganese dioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-Heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It has been shown to act as an antagonist at adenosine receptors, particularly the A2A receptor . This interaction leads to various biological effects, including modulation of neurotransmitter release and anti-inflammatory responses.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

7-(4-heptylphenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C22H26N4O3/c1-4-5-6-7-8-9-15-10-12-16(13-11-15)17-14-26-18-19(23-21(26)29-17)24(2)22(28)25(3)20(18)27/h10-14H,4-9H2,1-3H3

InChI Key

XIPWJVURLKPGIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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